molecular formula C15H9N3O3S B2435036 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol CAS No. 914224-34-3

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol

Cat. No.: B2435036
CAS No.: 914224-34-3
M. Wt: 311.32
InChI Key: FCKPMFCYLRAGSW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (CAS 914224-34-3) is a high-purity synthetic organic compound with a molecular formula of C15H9N3O3S and a molecular weight of 311.32 g/mol . This chemical features a fused imidazo[2,1-b]benzothiazole core structure, which is of significant interest in medicinal chemistry and pharmaceutical research. The compound must be stored sealed in a dry environment at 2-8°C . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Its core research value lies in the exploration of novel therapeutic agents, particularly in the fields of oncology and immunology. The structural framework of this compound is related to privileged heterocyclic scaffolds that are known to exhibit a broad spectrum of biological activities . Specifically, related imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated promising antimicrobial activity against a range of microorganisms, including Escherichia coli , Staphylococcus aureus , and Candida albicans . Furthermore, and of significant note, closely related structural analogs have shown potent anticancer activity in vitro. Some derivatives have exhibited better inhibition of cancer cell proliferation (e.g., against MCF-7 cell lines) than the standard chemotherapeutic drug cisplatin, making this class of compounds a compelling subject for the development of new anticancer agents . Mechanistic studies on similar compounds suggest that their bioactivity may involve interaction with key cellular proteins. Molecular docking and dynamics simulations with targets such as the histone deacetylase HDAC7 protein indicate stable ligand-protein interactions, providing a potential mechanism for their anticancer effects through epigenetic modulation . Additionally, related benzothiazole derivatives have been shown to exert dual anti-inflammatory and anticancer effects by significantly reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, and by inhibiting critical cell signaling pathways such as AKT and ERK in cancer cells . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of new pharmacologically active molecules.

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKPMFCYLRAGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₉N₃O₃S
  • Molecular Weight : 311.32 g/mol
  • Chemical Structure : The compound features an imidazole ring fused with a benzothiazole moiety, characterized by a nitrophenyl substituent at the 2-position and a hydroxyl group at the 7-position.

Medicinal Chemistry

Antimicrobial Activity :

  • The compound has been studied for its potential as an antimicrobial agent against various pathogens, particularly Mycobacterium tuberculosis. Its ability to inhibit pantothenate synthetase makes it a candidate for developing new antitubercular drugs.

Anticancer Properties :

  • Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma), with IC50 values of 25.72 μM and 45.2 μM respectively .
Cell LineIC50 (μM)Effect
MCF25.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cytotoxicity observed

Biological Research

Biological Activity :

  • The compound has been evaluated for its anti-inflammatory properties and potential as a kinase inhibitor, which could be beneficial in treating various diseases associated with inflammation and abnormal cell signaling.

Materials Science

Development of New Materials :

  • Due to its unique structural features, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its reactivity allows for functionalization that can tailor materials for applications in electronics and photonics.

Anticancer Efficacy Study

In a study involving tumor-bearing mice, treatment with 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol resulted in significant tumor growth suppression. Flow cytometry analyses indicated that the compound effectively accelerates apoptosis in cancer cells, supporting its potential as an anticancer therapeutic .

Antimicrobial Study

A study focused on the antitubercular activity of this compound revealed that derivatives containing the nitrophenyl group displayed potent inhibitory effects on Mycobacterium tuberculosis, highlighting its promise as a lead compound for drug development against tuberculosis .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and kinases, thereby affecting cellular pathways involved in disease processes. Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
  • 2-(4-Nitrophenyl)imidazo[2,1-b]oxazole
  • 2-(4-Nitrophenyl)imidazo[2,1-b]thiazole carboxamide derivatives

Uniqueness

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group enhances its reactivity and potential for further functionalization, while the hydroxyl group at the 7-position provides a site for additional chemical modifications .

Biological Activity

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (CAS No. 914224-34-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring fused with a benzothiazole moiety, which is known for contributing to various biological activities. The presence of the nitrophenyl group enhances its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

Case Study:
In a study involving tumor-bearing mice, the compound was shown to suppress tumor growth effectively. The mechanism behind this activity appears to involve the induction of apoptosis in cancer cells. Flow cytometry results indicated that the compound accelerates apoptosis in MCF cell lines with a daily dosage regimen, suggesting a dose-dependent effect on tumor suppression .

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cytotoxicity observed

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria.

Research Findings:
A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of traditional antibiotics like ampicillin.

Bacterial Strain MIC (μg/mL) Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

These results indicate a promising potential for this compound as an alternative antibacterial agent .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, the compound exhibits anti-inflammatory effects.

Mechanism of Action:
Research has shown that it inhibits certain inflammatory pathways by blocking key enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase. This inhibition leads to a reduction in pro-inflammatory cytokines, demonstrating its potential use in treating inflammatory diseases .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantages
Solvent-free Friedel-CraftsEaton’s reagent, 80°C70–85Eco-friendly, minimal byproducts
Catalyst-free three-componentEthanol, reflux78–82No metal catalysts, high purity
Ionic liquid-promoted[Bmim]Br, 90°C65–75Reusable solvent, modular design

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., nitrophenyl C=O stretch at 1672 cm⁻¹, imidazole N-H at 3450 cm⁻¹) .
  • 1H/13C NMR : Confirms aromatic proton environments and substitution patterns (e.g., nitrophenyl protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 420.87) .
  • X-ray Crystallography (if applicable): Resolves crystal packing and stereochemistry .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets like pantothenate synthetase?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with active sites. For example, nitro groups form hydrogen bonds with pantothenate synthetase’s Arg167, while the benzothiazole core engages in hydrophobic interactions with Leu152 and Val148. Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~ -9.2 kcal/mol) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

Answer:

  • Bioisosteric replacement : Substituting the nitro group with aminophenyl improves solubility (logP reduction from 3.1 to 2.4) while retaining activity .
  • PEGylation : Adding polyethylene glycol chains enhances plasma half-life (e.g., t1/2 increased from 2.1 to 6.8 hours in murine models) .
  • Prodrug design : Esterification of the hydroxyl group (e.g., acetyl derivatives) improves membrane permeability .

Advanced: When encountering contradictory data in biological activity studies, what methodological approaches validate results?

Answer:

  • Dose-response assays : Confirm activity trends across multiple concentrations (e.g., IC50 for antitumor activity ranges 1.2–15 µM depending on cell lines) .
  • Orthogonal assays : Cross-validate using fluorescence-based ATP quantification and apoptosis markers (e.g., caspase-3 activation) .
  • Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. Table 2: Biological Activity Contradictions and Resolutions

StudyReported IC50 (µM)Resolution Strategy
Antitubercular (MtPS)0.8 vs. 5.2Re-test under standardized ATP depletion protocols
Anticancer (HeLa)1.2 vs. 8.7Validate with flow cytometry for apoptosis

Basic: What safety precautions are necessary when handling this compound based on its SDS?

Answer:
Per SDS guidelines (OSHA HCS):

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (LD50 oral rat: 320 mg/kg) .
  • Storage : Keep in airtight containers at -20°C, away from oxidizing agents .

Advanced: How do substituents on the imidazo[2,1-b]thiazole core affect its pharmacological profile?

Answer:

  • Electron-withdrawing groups (e.g., -NO2) : Enhance antiparasitic activity (IC50 = 0.5 µM for Leishmania) but reduce solubility .
  • Electron-donating groups (e.g., -OCH3) : Improve antifungal activity (MIC = 4 µg/mL against C. albicans) via hydrogen bonding with ergosterol .
  • Bulkier substituents (e.g., morpholinoethoxy) : Increase kinase inhibition (FLT3 IC50 = 12 nM) by occupying hydrophobic pockets .

Advanced: How can reaction kinetics inform the scalability of synthetic protocols?

Answer:

  • Rate studies : Monitor intermediates via HPLC to identify rate-limiting steps (e.g., imine formation in three-component reactions) .
  • Activation energy (Ea) : Solvent-free methods exhibit lower Ea (~45 kJ/mol) compared to traditional routes (~60 kJ/mol), enabling faster scale-up .

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